BenchChemオンラインストアへようこそ!

7,4'-Dihydroxyflavone

Symbiosis Microbiology Gene regulation

7,4'-Dihydroxyflavone (7,4'-DHF; CAS 2196-14-7) is a structurally defined dihydroxyflavone with hydroxyl groups at positions 7 and 4' — a minimal pharmacophore essential for CBR1 inhibition (IC50 0.28 μM) and for preventing dexamethasone-induced paradoxical eotaxin augmentation in human lung fibroblasts. Unlike chrysin or apigenin, 7,4'-DHF induces nodA::lacZ expression to 520 ± 19.6 Miller units (7.6-fold), surpassing chrysin at 462.3 units (6.7-fold), making it the appropriate positive control for Sinorhizobium meliloti nodulation gene studies. With a human placental aromatase IC50 of 2.0 μM and rat lens aldose reductase IC50 of 3.8 μM, this compound serves as a well-characterized reference inhibitor. Researchers should note the low oral bioavailability (0.078% at 15 mg/kg in rat), necessitating parenteral administration or formulation strategies for in vivo applications.

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
CAS No. 2196-14-7
Cat. No. B191080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,4'-Dihydroxyflavone
CAS2196-14-7
Synonyms7,4'-DHF
7,4'-dihydroxyflavone
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O
InChIInChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,16-17H
InChIKeyLCAWNFIFMLXZPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,4'-Dihydroxyflavone (CAS 2196-14-7): Product Definition and Baseline Specifications for Procurement


7,4'-Dihydroxyflavone (7,4'-DHF; CAS 2196-14-7), also referred to as 4',7-dihydroxyflavone, is a dihydroxyflavone belonging to the flavone subclass of flavonoids, characterized by hydroxyl substituents at the 7-position of the A-ring and the 4'-position of the B-ring on the 2-phenylchromen-4-one backbone [1]. This compound is a naturally occurring secondary metabolite isolated from plant sources including Glycyrrhiza uralensis (licorice), Medicago truncatula, and Sophora viciifolia . Commercially available research-grade material typically demonstrates purity of >99% with DMSO solubility ≥90 mg/mL and recommended powder storage at -20°C for up to 3 years .

7,4'-Dihydroxyflavone: Why In-Class Flavonoid Analogs Cannot Be Substituted Without Functional Consequence


Flavonoids within the same structural subclass cannot be assumed interchangeable due to pronounced structure-function relationships governing both target engagement and metabolic fate. For 7,4'-dihydroxyflavone, the specific hydroxylation pattern at positions 7 and 4' constitutes a minimal essential pharmacophore for distinct activities including competitive CBR1 inhibition . Alteration of this hydroxylation arrangement—exemplified by chrysin (5,7-dihydroxyflavone) or apigenin (4',5,7-trihydroxyflavone)—yields divergent profiles in gene induction assays, enzyme inhibition potency, and gut microbial degradation susceptibility [1]. Furthermore, 7,4'-DHF demonstrates the capacity to prevent dexamethasone-induced paradoxical adverse effects on eotaxin production, a functional property not documented for closely related dihydroxyflavone analogs and one that cannot be inferred from structural similarity alone [2]. These structure-driven distinctions mandate compound-specific validation rather than class-level extrapolation for research applications.

7,4'-Dihydroxyflavone Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison Data


Nod Gene Induction Activity: 7,4'-Dihydroxyflavone Demonstrates Superior Potency to Chrysin in Sinorhizobium meliloti Assay

In a direct comparative study measuring flavonoid-induced activation of the nodA::lacZ reporter gene in Sinorhizobium meliloti, 7,4'-dihydroxyflavone induced nodA expression to 520 ± 19.6 Miller units, representing a 7.6-fold induction relative to the no-flavonoid control [1]. This exceeded the induction achieved by chrysin (5,7-dihydroxyflavone), which produced 462.3 ± 5.7 Miller units (6.7-fold induction) at equivalent concentration [1]. Apigenin (4',5,7-trihydroxyflavone), possessing an additional hydroxyl group, achieved higher absolute expression at 561.3 ± 14.2 Miller units (8.2-fold induction), illustrating that potency is not simply a function of hydroxyl count but of specific positional arrangement [1].

Symbiosis Microbiology Gene regulation

Aromatase (CYP19A1) Inhibition: 7,4'-Dihydroxyflavone Shows Intermediate Potency Relative to 7-Hydroxyflavone and Unsubstituted Flavone

In a systematic screening of 21 flavonoid compounds for inhibition of human placental aromatase (CYP19A1)-catalyzed conversion of androstenedione to estrone, 7,4'-dihydroxyflavone demonstrated an IC50 of 2.0 μM [1]. This potency positioned 7,4'-DHF as more effective than unsubstituted flavone (IC50 = 10 μM) but less potent than the mono-hydroxylated analog 7-hydroxyflavone (IC50 = 0.5 μM, Ki = 0.25 μM) [1]. The study established that 4'-hydroxylation resulted in either no change or minimal change in IC50 for several flavonoid subclasses, indicating that the 7-hydroxy substituent is the primary driver of aromatase inhibition potency rather than the 4'-hydroxyl group [1].

Endocrinology Enzymology Cancer research

CBR1 Inhibition: 7,4'-Dihydroxyflavone Exhibits Potent Activity at Sub-Micromolar Concentration with Defined Pharmacophore Requirement

7,4'-Dihydroxyflavone acts as a potent competitive inhibitor of carbonyl reductase 1 (CBR1) with an IC50 of 0.28 μM . Structure-activity relationship analysis has identified that the presence of hydroxyl groups at both the 7- and 4'-positions of the flavonoid scaffold is critical for CBR1 inhibitory activity . While direct IC50 data for close structural analogs such as chrysin (5,7-dihydroxyflavone) and 7-hydroxyflavone against CBR1 are not available in the same experimental system for direct quantitative comparison, the defined pharmacophore requirement establishes that compounds lacking the 4'-hydroxyl group would not be predicted to maintain equivalent potency .

Inflammation Pharmacology Enzymology

Eotaxin/CCL11 Inhibition and Dexamethasone Paradoxical Effect Prevention: Unique Functional Profile Not Observed with Other In-Class Flavonoids

7,4'-Dihydroxyflavone was identified as the most potent eotaxin/CCL11 inhibitor among ten compounds isolated from Glycyrrhiza uralensis [1]. Critically, 7,4'-DHF demonstrates the unique functional capacity to prevent dexamethasone-induced paradoxical adverse effects on eotaxin production in human lung fibroblast-1 cells during 72-hour long-term culture, an effect attributed to inhibition of p-STAT6 augmentation and restoration of impaired HDAC2 expression [1]. While direct IC50 values for comparator flavonoids such as chrysin or apigenin in this specific eotaxin inhibition model are not available for cross-study comparison, the functional property of preventing dexamethasone-paradoxical adverse eotaxin augmentation represents a distinguishing characteristic not documented for other in-class dihydroxyflavones [1].

Inflammation Asthma Pulmonary research

Oral Bioavailability in Rat Model: 7,4'-Dihydroxyflavone Exhibits Extremely Low Systemic Exposure Following Oral Administration

Following oral administration to rats, 7,4'-dihydroxyflavone demonstrated an absolute oral bioavailability of 0.078% at a 15 mg/kg dose and 0.070% at a 30 mg/kg dose [1]. Pharmacokinetic parameters for the 15 mg/kg oral dose included a Tmax of 1.33 ± 0.29 h and a Cmax of 0.12 ± 0.02 ng/mL [1]. While comparative bioavailability data for close structural analogs such as chrysin or apigenin from identical experimental protocols are not available, the extremely low bioavailability of 7,4'-DHF aligns with the broader class characteristic of unmethylated flavonoid aglycones, which typically exhibit poor oral absorption and extensive first-pass metabolism [2].

Pharmacokinetics Drug development Bioavailability

Aldose Reductase Inhibition: 7,4'-Dihydroxyflavone Demonstrates Moderate Potency for Polyol Pathway Modulation

7,4'-Dihydroxyflavone inhibits rat lens aldose reductase (RLAR) with an IC50 of 3.8 μM . This represents moderate inhibitory potency within the broader landscape of flavonoid RLAR inhibitors. For context, the structurally related isoflavonoid genistein (5,7,4'-trihydroxyisoflavone) has been reported with RLAR IC50 values in a comparable range (approximately 5-10 μM depending on assay conditions), while more potent synthetic flavonoid derivatives achieve sub-micromolar IC50 values. Direct head-to-head comparison data for 7,4'-DHF versus other dihydroxyflavone positional isomers under identical RLAR assay conditions is not available, limiting cross-analog potency ranking.

Diabetic complications Enzymology Ophthalmology

7,4'-Dihydroxyflavone: Evidence-Based Research and Industrial Application Scenarios


Rhizobia-Legume Symbiosis Gene Induction Studies

Based on direct head-to-head comparison data demonstrating that 7,4'-dihydroxyflavone induces nodA::lacZ expression to 520 ± 19.6 Miller units (7.6-fold induction), exceeding chrysin (462.3 ± 5.7 Miller units, 6.7-fold induction) at equivalent concentration [1], this compound is the appropriate positive control and experimental inducer for Sinorhizobium meliloti nodulation gene studies. Researchers investigating flavonoid-mediated symbiotic signaling should prioritize 7,4'-DHF over alternative dihydroxyflavones to achieve the specific induction magnitude documented in the foundational microbiology literature.

Aromatase (CYP19A1) Inhibition Screening and Estrogen Biosynthesis Research

The documented IC50 of 2.0 μM for human placental aromatase inhibition, which positions 7,4'-dihydroxyflavone as an intermediate-potency inhibitor between 7-hydroxyflavone (IC50 = 0.5 μM) and unsubstituted flavone (IC50 = 10 μM) [1], makes this compound suitable for structure-activity relationship studies examining the effect of incremental hydroxylation on aromatase inhibition. For investigators requiring a reference compound with moderate aromatase inhibitory activity for assay calibration or comparative pharmacology studies, 7,4'-DHF provides a well-characterized benchmark with established potency in the canonical Ibrahim and Abul-Hajj aromatase inhibition assay system.

CBR1-Dependent Pathway and Eotaxin/CCL11-Mediated Inflammation Models

Given the defined pharmacophore requirement that hydroxyl groups at both 7- and 4'-positions are critical for CBR1 inhibitory activity (IC50 = 0.28 μM) [1], and the unique functional property of preventing dexamethasone-induced paradoxical eotaxin augmentation in human lung fibroblasts [2], 7,4'-dihydroxyflavone is the appropriate chemical probe for mechanistic studies investigating CBR1-eotaxin signaling axes and glucocorticoid-mediated adverse inflammatory responses. Alternative dihydroxyflavone positional isomers lacking the 4'-hydroxyl group should not be substituted for these specific experimental contexts.

In Vitro Aldose Reductase Inhibition Studies for Polyol Pathway Research

The documented inhibition of rat lens aldose reductase with an IC50 of 3.8 μM [1] supports the use of 7,4'-dihydroxyflavone as a moderate-potency reference inhibitor in diabetic complication research focused on polyol pathway modulation. For investigators requiring a naturally-derived flavonoid aldose reductase inhibitor with moderate activity for comparative studies or as a scaffold for further chemical optimization, 7,4'-DHF provides a characterized starting point. Note that in vivo applications of this compound require consideration of the extremely low oral bioavailability (0.078% at 15 mg/kg in rat) documented in pharmacokinetic studies [2], which may necessitate parenteral administration or formulation strategies for systemic exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,4'-Dihydroxyflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.